![molecular formula C22H18ClN3O2S B4535213 N-(4-chlorobenzyl)-2-(9H-xanthen-9-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B4535213.png)
N-(4-chlorobenzyl)-2-(9H-xanthen-9-ylcarbonyl)hydrazinecarbothioamide
Description
Synthesis Analysis
Synthesis of hydrazinecarbothioamide derivatives involves reactions between specific hydrazides and isothiocyanates, leading to the creation of compounds with potential antioxidant activities. For instance, new hydrazinecarbothioamides were synthesized by reacting 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate, further treated to obtain 1,2,4-triazole-3-thione derivatives, which exhibited excellent antioxidant activities using the DPPH method (Barbuceanu et al., 2014).
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives has been elucidated using various spectroscopic methods, including NMR and IR spectroscopy, mass spectrometry, and X-ray diffraction. These studies reveal the planar nature of the hydrazine–carbothioamide unit and highlight the presence of hydrogen-bonded interactions, which play a significant role in stabilizing the molecular structure (Jayakumar et al., 2011).
Chemical Reactions and Properties
Hydrazinecarbothioamide derivatives undergo various chemical reactions, leading to the formation of new compounds with diverse properties. For instance, the reaction between N-substituted (E)-hex-2-en-ylidene hydrazinecarbothioamides and 2,3-dichloro-1,4-naphthoquinone results in substituted amino-5-pentenyl-naphtho[2,3-f]-1,3,4-thiadiazepine-6,11-diones and 2-(substituted amino)naphtho[2,3-d]thiazole-4,9-diones, showcasing the compound's versatility in nucleophilic substitution reactions (Hassan et al., 2016).
Physical Properties Analysis
The solubility of hydrazinecarbothioamide derivatives in various solvents has been extensively studied, revealing that these compounds' solubility increases with temperature. The solubility data, such as that of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide in different solvents, are crucial for formulation development in pharmaceutical industries (Shakeel et al., 2014).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(9H-xanthene-9-carbonylamino)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c23-15-11-9-14(10-12-15)13-24-22(29)26-25-21(27)20-16-5-1-3-7-18(16)28-19-8-4-2-6-17(19)20/h1-12,20H,13H2,(H,25,27)(H2,24,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPJXRVBNDHLBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NNC(=S)NCC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(9H-xanthen-9-ylcarbonyl)hydrazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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